molecular formula C17H26N2O2 B14845481 Tert-butyl 3-(2-methylbenzyl)piperazine-1-carboxylate

Tert-butyl 3-(2-methylbenzyl)piperazine-1-carboxylate

Cat. No.: B14845481
M. Wt: 290.4 g/mol
InChI Key: NSXNUBKNJBDSKD-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-methylbenzyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-methylbenzyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-methylbenzyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-methylbenzyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or 2-methylbenzyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new piperazine derivatives with different functional groups.

Scientific Research Applications

Tert-butyl 3-(2-methylbenzyl)piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-methylbenzyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the attached functional groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 3-(2-methylbenzyl)piperazine-1-carboxylate is unique due to the presence of the 2-methylbenzyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and can influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

tert-butyl 3-[(2-methylphenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H26N2O2/c1-13-7-5-6-8-14(13)11-15-12-19(10-9-18-15)16(20)21-17(2,3)4/h5-8,15,18H,9-12H2,1-4H3

InChI Key

NSXNUBKNJBDSKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC2CN(CCN2)C(=O)OC(C)(C)C

Origin of Product

United States

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